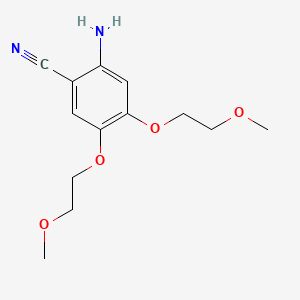

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Overview

Description

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS: 950596-58-4; molecular formula: C₁₃H₁₈N₂O₄) is a substituted benzonitrile derivative characterized by amino and bis(2-methoxyethoxy) groups at positions 2, 4, and 5 of the aromatic ring. This compound is a critical intermediate in the synthesis of erlotinib hydrochloride, a tyrosine kinase inhibitor used in cancer therapy . Its structural features—specifically the electron-donating methoxyethoxy groups and the nucleophilic amino group—facilitate cyclization and condensation reactions in quinazoline-based drug synthesis . The compound is commercially supplied by manufacturers such as Create Chemical Co., Ltd. and Anqing Qichuang Pharmaceutical Co., Ltd., with stringent quality controls aligned with ISO standards .

Preparation Methods

Formation of Benzonitrile Derivative

The initial step involves the synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde, which is subsequently converted to 3,4-bis(2-methoxyethoxy)benzonitrile. This can be achieved through the following reactions:

- Condensation Reaction :

$$

\text{3,4-bis(2-methoxyethoxy)benzaldehyde} + \text{NaOH} \rightarrow \text{3,4-bis(2-methoxyethoxy)benzonitrile}

$$

Nitration and Reduction

Following the formation of the benzonitrile derivative, nitration is performed to introduce a nitro group at the appropriate position:

- Nitration Reaction :

$$

\text{3,4-bis(2-methoxyethoxy)benzonitrile} + \text{HNO}_3 \rightarrow \text{4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile}

$$

This nitro compound is then reduced to yield the desired amine:

- Reduction Reaction :

$$

\text{4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile} + \text{H}_2/\text{Pd-C} \rightarrow \text{2-amino-4,5-bis(2-methoxyethoxy)benzonitrile}

$$

Final Amine Formation

The final step may involve formylation reactions or coupling with other compounds to achieve specific derivatives or forms of the compound:

- Formylation Example : $$ \text{this compound} + \text{N,N-dimethylformamide} \rightarrow \text{N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine} $$

Chemical Reactions Analysis

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is commonly used as a precursor in the synthesis of erlotinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment. The process involves treating this compound with 3-ethynyl aniline under specific reaction conditions to yield erlotinib or its pharmaceutically acceptable salts .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol). |

| 2 | Add 3-ethynyl aniline and an acid catalyst to initiate the reaction. |

| 3 | Purify the resulting product through crystallization or chromatography. |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts primarily by inhibiting the EGFR tyrosine kinase, which is often overexpressed in various cancers. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines including lung and breast cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.5 |

| MCF-7 (Breast Cancer) | 0.8 |

| HCT116 (Colon Cancer) | 1.0 |

Therapeutic Applications

Beyond its role as a precursor for erlotinib, ongoing research is exploring the potential of this compound in other therapeutic areas:

- Tyrosine Kinase Inhibition : The compound has shown promise in inhibiting various tyrosine kinases involved in cancer progression.

- Biochemical Probes : Its interactions with biological macromolecules are being studied for potential applications as biochemical probes in research settings.

Case Studies and Clinical Implications

Clinical trials have demonstrated the efficacy of erlotinib in patients with non-small cell lung cancer (NSCLC), where it significantly improved overall survival compared to placebo . The median overall survival was reported at 6.7 months for those treated with erlotinib versus 4.7 months for controls.

Table 3: Clinical Trial Results for Erlotinib

| Parameter | Treatment Group | Control Group |

|---|---|---|

| Median Overall Survival | 6.7 months | 4.7 months |

| One-Year Survival Rate | 31.2% | 21.5% |

| Time to Progression | 9.9 weeks | 7.9 weeks |

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is primarily related to its role in Erlotinib. Erlotinib targets the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby preventing the proliferation of cancer cells . The compound itself may interact with similar molecular targets and pathways, contributing to the overall therapeutic effect .

Comparison with Similar Compounds

The following analysis compares 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile with structurally or functionally related compounds, emphasizing substituent effects, synthetic roles, and biological activities.

Ethyl 2-Amino-4,5-bis(2-methoxyethoxy)benzoate (ERL Ethyl Ester)

- Structure : Replaces the nitrile group (-CN) with an ethyl ester (-COOEt).

- Key Difference : The ester group increases polarity compared to the nitrile, affecting chromatographic retention and metabolic stability .

Ethyl 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate (ERL Nitro Compound)

- Structure: Substitutes the amino group (-NH₂) with a nitro group (-NO₂).

- Role: Another genotoxic impurity in erlotinib, synthesized during nitration steps. Its nitro group enhances electrophilicity, raising reactivity concerns .

Functional Analogs in Heterocyclic Chemistry

2-Amino-4,6-Bis(8-ethoxycoumarin-3-yl)benzonitrile (Compound 10)

- Structure : Features ethoxycoumarin substituents instead of methoxyethoxy groups.

- Synthesis: Formed via malononitrile condensation and intramolecular cyclization, yielding a chalcone-derived heterocycle .

- Key Difference : The coumarin groups confer fluorescence properties, unlike the methoxyethoxy groups in the target compound, which prioritize solubility and steric accessibility .

4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile

- Structure: Replaces the amino group (-NH₂) with a nitro group (-NO₂).

- Role : A precursor in erlotinib synthesis; the nitro group requires reduction to an amine for further functionalization .

- Reactivity: The nitro group increases oxidative stability but necessitates additional reduction steps compared to the amino derivative .

Mechanistic and Application Differences

- Amino vs. Nitro Groups: The amino group in this compound enables nucleophilic attacks in cyclization reactions (e.g., forming erlotinib’s quinazoline core), whereas nitro analogs require reductive amination for similar reactivity .

- Ester vs. Nitrile Groups : Esters (e.g., ERL ethyl ester) are more hydrolytically labile than nitriles, influencing their roles as impurities versus stable intermediates .

- Biological Activity: Pyrimidine derivatives like 2-amino-4,6-dichloropyrimidines exhibit nitric oxide (NO) inhibitory activity, a property absent in the target compound due to divergent core structures (pyrimidine vs. benzonitrile) .

Biological Activity

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (C₁₃H₁₈N₂O₄) is a chemical compound notable for its role as an impurity in Erlotinib, a targeted therapy for non-small cell lung cancer (NSCLC). This compound exhibits significant biological activity, particularly through its interaction with the Epidermal Growth Factor Receptor (EGFR) , which is critical in cancer proliferation and survival. This article explores its biological mechanisms, pharmacokinetics, and relevant case studies.

Target of Action

The primary target for this compound is the EGFR , a receptor tyrosine kinase involved in the regulation of cell growth and differentiation.

Mode of Action

This compound functions as a small tyrosine kinase inhibitor , interfering with EGFR signaling pathways. By inhibiting these pathways, it can prevent downstream activation of critical cellular processes such as the MAPK , Akt , and JNK pathways, which are pivotal in tumor growth and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. Its bioavailability and distribution are influenced by its chemical structure, allowing effective transport to target tissues .

Biological Activity

This compound has been studied for its effects on various cell types:

- Inhibition of Tumor Growth : Studies have demonstrated that this compound significantly inhibits tumor growth in animal models by blocking EGFR signaling.

- Cellular Effects : The compound affects cell proliferation and survival by modulating EGFR-related pathways. It has shown promising results in reducing the viability of EGFR-positive cancer cells .

Study 1: In Vivo Tumor Growth Inhibition

In a study involving xenograft models of NSCLC, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in combination with Erlotinib.

Study 2: Pharmacological Evaluation

A pharmacological evaluation assessed the compound's efficacy across various dosages. Results indicated that lower doses effectively inhibited EGFR signaling with minimal toxicity, suggesting a favorable therapeutic index for potential clinical applications.

The compound exhibits several biochemical properties:

- Chemical Reactivity : It participates in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of amino and nitrile groups.

- Metabolic Pathways : As an impurity in Erlotinib, it undergoes similar metabolic pathways, primarily through cytochrome P450 enzymes.

Summary Table of Biological Activities

Q & A

Q. Basic: What are the key synthetic routes for preparing 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, and how is purity validated?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes its use as an intermediate in erlotinib synthesis: reacting with dimethylformamide dimethylacetal (DMF-DMA) in toluene to form a formamidine derivative, followed by Dimroth rearrangement. Purification involves recrystallization (e.g., ethanol) to achieve >99% HPLC purity . To validate identity and purity, researchers should employ:

- HPLC with UV detection for quantitative purity assessment.

- Mass spectrometry (MS) and NMR (¹H/¹³C) for structural confirmation.

- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents .

Q. Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

Stability studies require:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 1–3 months.

- HPLC-UV/MS to monitor degradation products.

- Dynamic vapor sorption (DVS) to evaluate hygroscopicity, critical for storage protocol design (e.g., recommends desiccators at 2–8°C for related nitriles) .

Q. Advanced: How can researchers optimize reaction yields when using this compound in heterocyclic drug synthesis (e.g., erlotinib)?

Methodological Answer:

highlights a 70% yield for erlotinib after recrystallization. Optimization strategies include:

- Solvent selection : Toluene for DMF-DMA reactions minimizes side products.

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions (see for analogous boronate syntheses).

- Temperature control : Maintain 80–100°C during Dimroth rearrangement to prevent decomposition.

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. Advanced: What methodologies are used to study structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

and outline combinatorial approaches:

- Parallel synthesis : React this compound with diverse amines (e.g., morpholine) to generate libraries.

- Biological assays : Test derivatives for target binding (e.g., xanthine oxidoreductase inhibition in ) using enzyme-linked immunosorbent assays (ELISA).

- Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents (e.g., methoxyethoxy groups) on bioactivity .

Q. Advanced: How can contradictory data in SAR studies (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Triplicate experiments : Ensure reproducibility across independent batches.

- High-resolution analytics : Use LC-MS/MS to detect trace impurities affecting bioactivity.

- Orthogonal assays : Validate results with alternative methods (e.g., surface plasmon resonance for binding affinity) .

Q. Advanced: What computational tools are recommended to predict this compound’s molecular interactions in solvent systems or with biological targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Study solvation behavior in benzonitrile-based solvents ( notes benzonitrile’s dipole moment of ~4 D).

- Docking software (AutoDock, Schrödinger) : Model interactions with enzymes (e.g., dihydrofolate reductase from ).

- COMSO-RS : Predict solubility parameters in mixed solvents .

Q. Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation (per guidelines for nitriles) .

Q. Advanced: How can crystallography aid in understanding this compound’s solid-state properties?

Methodological Answer:

demonstrates crystallography for related compounds:

- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular packing and hydrogen-bonding networks.

- Powder XRD (PXRD) : Monitor polymorph transitions under stress conditions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing solubility .

Q. Advanced: What strategies enable scale-up of reactions involving this compound without compromising yield?

Methodological Answer:

- Flow chemistry : Continuous processing reduces batch variability (e.g., ’s Pd-catalyzed reactions).

- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature, stoichiometry).

- In situ analytics : PAT tools (e.g., ReactIR) for real-time monitoring .

Q. Advanced: How does the methoxyethoxy substituent influence this compound’s physicochemical properties?

Methodological Answer:

Properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXKYIJVCWFCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C#N)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635828 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950596-58-4 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.